![molecular formula C13H20N2 B2509839 1-Benzylazepan-3-amine CAS No. 134907-68-9](/img/structure/B2509839.png)
1-Benzylazepan-3-amine
Overview
Description
1-Benzylazepan-3-amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is classified as an amine, which is a functional group that contains a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of 1-Benzylazepan-3-amine could potentially involve the reduction of nitriles or amides and nitro compounds . The process might also include reactions involving alkyl groups, ammonia, and other amines .Molecular Structure Analysis
The molecular structure of 1-Benzylazepan-3-amine can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the visualization and understanding of the molecule’s structure .Chemical Reactions Analysis
The chemical reactions involving 1-Benzylazepan-3-amine could be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzylazepan-3-amine can be analyzed based on its molecular structure . Factors such as hydrophobicity, ionization, and hydrogen bond donors can be considered .Scientific Research Applications
Single-Atom Catalysts
Single-atom catalysts (SACs) have gained significant attention due to their exceptional performance properties, including strong activity and high selectivity. Researchers explore the application of SACs and elucidate their reaction mechanisms. The structure, characteristics, preparation methods, and characterization techniques of SACs are essential areas of study . These catalysts find application potential in electrochemistry and photocatalytic reactions.
Nanobodies in Immunoassays
Nanobodies, derived from camelid antibodies, have become a popular research field in immunoassays. With advancements in molecular biology techniques and genetically engineered antibody preparation, nanobodies play a crucial role in disease diagnosis, immune reagents, pathogen detection, and drug development .
Devulcanization of Ground Tire Rubber
Researchers have explored green and sustainable devulcanization methods for ground tire rubber. One promising approach involves using deep eutectic solvents (DESs). For instance, a specific DES achieved 58% devulcanization of a 120 M sample within 30 minutes, consuming only 182 W. Further optimization could yield even higher devulcanization percentages, with significant scientific and technological implications .
Safety and Hazards
Future Directions
The future research direction for 1-Benzylazepan-3-amine could involve the development of more efficient and stable heterogeneous catalysts for the synthesis of bio-based amines . Additionally, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines using transaminase-mediated synthesis could be a promising area of research .
properties
IUPAC Name |
1-benzylazepan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRCNVPFOVQZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylazepan-3-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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